molecular formula C17H13F2NO4 B12970301 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid

Cat. No.: B12970301
M. Wt: 333.29 g/mol
InChI Key: KOHLPRIRIYWBGA-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a difluoroacetic acid moiety. This compound is primarily used in peptide synthesis due to the stability and ease of removal of the Fmoc group under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid typically involves the protection of an amino acid with the Fmoc group. The Fmoc group can be introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid involves the selective protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, and its removal under basic conditions allows for the subsequent coupling of amino acids. This selective protection and deprotection are crucial for the stepwise synthesis of peptides.

Properties

Molecular Formula

C17H13F2NO4

Molecular Weight

333.29 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoroacetic acid

InChI

InChI=1S/C17H13F2NO4/c18-17(19,15(21)22)20-16(23)24-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,20,23)(H,21,22)

InChI Key

KOHLPRIRIYWBGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)(F)F

Origin of Product

United States

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